BenchChemオンラインストアへようこそ!

ZINC00230567

LCN2 inhibition Clonogenic assay Inflammatory breast cancer

Purchase ZINC00230567 (CAS 300816-12-0) as an LCN2 inhibitor with head-to-head activity data in SUM149 triple-negative IBC cells. The compound shows 62% colony reduction at 10 µM without cytotoxicity, with direct comparator data against ZINC00784494, ZINC00640089, and ZINC00829534 available. Ideal for LCN2 pathway modulation, siRNA knockdown comparisons, and TNBC clonogenicity studies.

Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
CAS No. 300816-12-0
Cat. No. B5022190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC00230567
CAS300816-12-0
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(NC2=NC=CC=N2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H16N4O2/c24-16(14-8-3-1-4-9-14)17(23-19-20-12-7-13-21-19)22-18(25)15-10-5-2-6-11-15/h1-13,17H,(H,22,25)(H,20,21,23)
InChIKeySQRPBDFYIVAQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZINC00230567 (CAS 300816-12-0): A Lipocalin-2 (LCN2) Inhibitor with Quantified Efficacy in SUM149 Inflammatory Breast Cancer Cells


ZINC00230567 (CAS 300816-12-0, C19H16N4O2, MW 332.36) is a small molecule inhibitor of Lipocalin-2 (LCN2), a secreted glycoprotein implicated in tumor progression and metastasis . The compound was identified through in silico screening of a 25,000-compound library and has been experimentally validated to suppress colony formation and cell viability in SUM149 triple-negative inflammatory breast cancer (IBC) cells [1]. Its chemical structure is defined by a central pyrimidinylaminoethyl core bearing two benzamide/phenyl ketone substituents [2]. ZINC00230567 serves as a chemical probe for LCN2 functional studies and represents one of the few small-molecule LCN2 inhibitors with peer-reviewed, comparator-anchored activity data [1].

ZINC00230567 vs. Other LCN2-Targeting Small Molecules: Critical Quantitative Differences in SUM149 Cell Assays


Although several small molecules have been proposed as LCN2 inhibitors, the in-class compounds exhibit markedly divergent efficacy profiles in the same SUM149 cell model system. Direct comparator data from a single study show that ZINC00230567, ZINC00784494, ZINC00640089, and ZINC00829534—all identified from the same virtual screening campaign—differ substantially in their ability to suppress colony formation and impact cell viability at equivalent concentrations [1]. Furthermore, 12 additional compounds from the same screen showed no detectable activity in the same assays, underscoring that not all LCN2-targeting molecules are functionally equivalent [1]. These quantitative differences preclude simple interchangeability and mandate evidence-based selection for research or procurement.

ZINC00230567: Head-to-Head Quantitative Differentiation in SUM149 Cell-Based LCN2 Inhibition Assays


Superior Colony Formation Inhibition at 10 µM in SUM149 IBC Cells

In a clonogenic assay using SUM149 inflammatory breast cancer cells, ZINC00230567 at 10 µM reduced colony formation by 62% relative to DMSO control, the highest reduction among four active LCN2 inhibitors tested in the same study [1]. Comparators ZINC00784494, ZINC00640089, and ZINC00829534 achieved reductions of 37%, 42%, and 41%, respectively, at the same 10 µM concentration [1]. Statistical significance was reported as p<0.01 for ZINC00640089 and p<0.001 for ZINC00230567 and ZINC00829534 [1].

LCN2 inhibition Clonogenic assay Inflammatory breast cancer

Preserved Cell Viability at 10 µM Distinguishes ZINC00230567 from More Cytotoxic LCN2 Inhibitors

In cell viability assays on SUM149 cells, ZINC00230567 at 10 µM did not significantly reduce viability, whereas comparators ZINC00784494 and ZINC00640089 reduced viability by 57% and 35%, respectively, at the same concentration [1]. All four compounds reduced viability by approximately 60% at 100 µM, but ZINC00230567 exhibited a clear window of concentration-dependent separation between colony inhibition and cytotoxicity [1].

Cell viability Cytotoxicity profiling LCN2 inhibitor selectivity

Higher Colony Suppression Efficacy than LCN2 siRNA-Mediated Knockdown

In the same SUM149 cell model, LCN2 silencing using siRNA (LCN2-siRNA-2) reduced colony formation by 45% relative to non-targeting control siRNA [1]. In contrast, ZINC00230567 achieved a 62% reduction in colony formation at 10 µM [1]. While the experimental conditions differ (siRNA transfection vs. small molecule treatment), the comparison provides a benchmark for the magnitude of LCN2 pathway inhibition achievable with ZINC00230567.

siRNA comparison LCN2 knockdown Clonogenic assay

Validated Activity in a Screen of 16 Candidate LCN2 Inhibitors

From a library of 25,000 compounds, 16 were selected for experimental validation based on in silico docking to LCN2. Only four compounds (ZINC00784494, ZINC00640089, ZINC00230567, ZINC00829534) significantly reduced colony formation in SUM149 cells [1]. The remaining 12 compounds showed no changes in cell proliferation at any tested concentration (10 µM, 1 µM, 0.1 µM) [1]. ZINC00230567 is thus among the 25% of computationally prioritized compounds that translated to measurable biological activity.

Small molecule screening LCN2 inhibitor validation Hit confirmation

Recommended Research Applications for ZINC00230567 Based on Quantified Comparator Data


LCN2 Functional Studies in Inflammatory Breast Cancer (IBC) Models

ZINC00230567 is best utilized in SUM149 IBC cell models to interrogate LCN2-dependent colony formation and viability. The 62% colony reduction at 10 µM provides a robust, statistically significant effect size for mechanistic studies. Researchers can use ZINC00230567 as a chemical probe to compare LCN2 inhibition against siRNA knockdown, which yields a 45% reduction in the same assay [1].

Comparative Profiling of LCN2 Inhibitor Candidates

Given the head-to-head data available for ZINC00230567, ZINC00784494, ZINC00640089, and ZINC00829534 [1], this compound can serve as a reference standard in comparative LCN2 inhibitor studies. Its distinct profile—strong colony inhibition without 10 µM cytotoxicity—makes it useful for benchmarking new LCN2-targeting molecules.

Triple-Negative Breast Cancer (TNBC) Pathway Dissection

SUM149 cells are a triple-negative breast cancer line, and LCN2 has been implicated in TNBC aggressiveness. ZINC00230567 can be employed to dissect LCN2's role in TNBC clonogenicity, migration, and invasion [1]. The compound's activity has been validated in clonogenic assays, providing a reliable tool for pathway modulation experiments.

Chemical Probe for LCN2 in High-Throughput Secondary Screening

As one of only four confirmed active LCN2 inhibitors from a 25,000-compound virtual screen [1], ZINC00230567 may serve as a positive control or reference compound in secondary screening campaigns aimed at identifying novel LCN2 modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZINC00230567

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.